molecular formula C14H13ClN2O4S B6599460 Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- CAS No. 68901-10-0

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-

Cat. No. B6599460
CAS RN: 68901-10-0
M. Wt: 340.8 g/mol
InChI Key: ZIHWGAIUGNNWJP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- is a synthetic compound with a variety of applications in the scientific and medical fields. It is a derivative of benzenesulfonamide, which is an aromatic sulfonamide compound. This compound has a wide range of uses due to its unique properties, such as its ability to act as a catalyst, its low toxicity, and its stability in a variety of environments. This compound is most commonly used as an intermediate in the synthesis of other compounds or as an additive in various laboratory experiments.

Scientific Research Applications

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- is used in a variety of scientific research applications. It is a useful intermediate in the synthesis of other compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the preparation of polymers, resins, and other materials. Additionally, this compound is used in the synthesis of organic compounds and in the study of the structure and reactivity of organic molecules.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- is not fully understood. However, it is believed that it acts as a catalyst in the synthesis of other compounds by promoting the formation of covalent bonds between molecules. Additionally, this compound may also act as a chelating agent, binding to metal ions and forming complexes.
Biochemical and Physiological Effects
Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- is generally regarded as a safe compound. It is not known to be toxic and has not been associated with any adverse biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- is its low toxicity and its stability in a variety of environments. This makes it an ideal compound for use in laboratory experiments. However, it should be noted that this compound is not soluble in water, which can limit its use in some experiments. Additionally, this compound can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

The future of benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- is bright. It is a versatile compound with a variety of applications in the scientific and medical fields. In the future, this compound could be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, this compound could be used in the study of the structure and reactivity of organic molecules. Finally, this compound could be used as a chelating agent to bind to metal ions and form complexes.

Synthesis Methods

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- can be synthesized through a variety of methods. One of the most common methods is the reaction of benzenesulfonyl chloride and 2,4-dimethylphenylhydrazine in the presence of anhydrous potassium carbonate. This reaction produces benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- as the main product. Other methods of synthesis include the reaction of benzenesulfonyl chloride with nitrobenzene or the reaction of benzenesulfonyl chloride with 2,4-dimethylphenylhydrazine in the presence of anhydrous sodium carbonate.

properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-9-3-6-13(10(2)7-9)16-22(20,21)14-8-11(17(18)19)4-5-12(14)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHWGAIUGNNWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071822
Record name Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071822
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Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-

CAS RN

68901-10-0
Record name 2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide
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Record name Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
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Record name Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
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Record name Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitro-N-(2,4-xylyl)benzenesulphonamide
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